molecular formula C18H18BrN5O B2880931 5-amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-45-6

5-amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2880931
CAS RN: 899973-45-6
M. Wt: 400.28
InChI Key: ASNBOKWDEUHPMX-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBTTC and has been synthesized using different methods. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BBTTC will be discussed in

Mechanism Of Action

The mechanism of action of BBTTC is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, BBTTC has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. BBTTC has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
BBTTC has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter levels in the brain. However, more research is needed to fully understand the biochemical and physiological effects of BBTTC.

Advantages And Limitations For Lab Experiments

BBTTC has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, BBTTC also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are numerous future directions for the study of BBTTC, including the exploration of its potential applications in drug discovery, the investigation of its mechanism of action, and the synthesis of novel derivatives with improved properties. Additionally, the use of BBTTC as a building block for the synthesis of novel materials and the development of new analytical methods for its detection and quantification are also promising future directions.
In conclusion, BBTTC is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of BBTTC.

Synthesis Methods

BBTTC can be synthesized using different methods, including the one-pot three-component reaction method, which involves the reaction of 4-bromobenzylamine, 2,6-dimethylphenyl isocyanide, and 5-amino-1H-1,2,3-triazole-4-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 4-bromobenzylamine with 5-amino-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Both methods have been reported to yield BBTTC in good yields and purity.

Scientific Research Applications

BBTTC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BBTTC has been reported to exhibit anticancer, antifungal, and antibacterial activities. In biochemistry, BBTTC has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. In materials science, BBTTC has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.

properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c1-11-4-3-5-12(2)15(11)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNBOKWDEUHPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

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